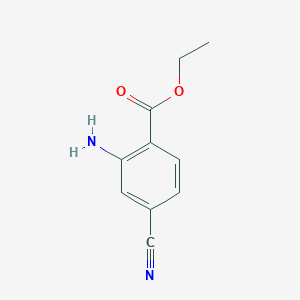

Ethyl 2-amino-4-cyanobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSGHHVAWPDPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 4 Cyanobenzoate and Positional Isomers

Direct Synthesis Approaches

Direct synthesis focuses on assembling the target molecule from precursors that already contain the core benzoic acid structure or facilitate its formation.

Esterification Reactions of 2-amino-4-cyanobenzoic Acid

The most direct route to ethyl 2-amino-4-cyanobenzoate is the esterification of its corresponding carboxylic acid, 2-amino-4-cyanobenzoic acid. This transformation is commonly achieved through the Fischer-Speier esterification reaction. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). masterorganicchemistry.comlibretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com The reaction is an equilibrium process; therefore, to maximize the yield of the ester, it is typically driven forward by using a large excess of the alcohol or by removing water as it is formed. libretexts.org

Table 1: Key Aspects of Fischer-Speier Esterification

| Step | Description | Reagents/Conditions |

| Activation | Protonation of the carboxylic acid's carbonyl group. | Strong acid catalyst (e.g., H₂SO₄, TsOH). |

| Nucleophilic Attack | Ethanol attacks the activated carbonyl carbon. | Ethanol (often used as solvent). |

| Intermediate Formation | A tetrahedral intermediate is formed. | - |

| Elimination | A molecule of water is eliminated as a leaving group. | Heat is typically applied. |

| Product Formation | Deprotonation yields the final ethyl ester. | - |

Cyclization and Rearrangement Strategies for Constructing the Core Structure

While less common for synthesizing simple substituted benzoates like this compound, cyclization and rearrangement reactions are fundamental in organic chemistry for building aromatic core structures from acyclic precursors. Methodologies such as Diels-Alder reactions followed by aromatization or various condensation reactions can, in principle, be designed to construct polysubstituted benzene (B151609) rings. However, for this specific substitution pattern, these de novo synthesis approaches are generally less practical than the functional group interconversion routes described below. The readily available nature of substituted benzene precursors makes modifying existing rings a more efficient and common strategy.

Functional Group Interconversion Routes

Functional group interconversion is a powerful and widely used strategy that begins with a readily available benzene derivative, which is then chemically modified in a stepwise fashion to install the required functional groups.

Reduction of Nitro-Containing Precursors to the Amino Group

A common and highly effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. For the synthesis of this compound, a suitable precursor would be ethyl 4-cyano-2-nitrobenzoate. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) can be accomplished using several reducing agents. researchgate.net

Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Catalytic hydrogenation is another prevalent technique, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. orgsyn.org More modern methods may utilize reagents like indium metal in the presence of ammonium (B1175870) chloride, which offers good selectivity. orgsyn.org The choice of method depends on factors like substrate compatibility, scale, and reaction conditions. For instance, catalytic hydrogenation is often preferred for its clean reaction profile, while metal/acid reductions are robust and cost-effective.

Table 2: Common Methods for Nitro Group Reduction

| Method | Reducing Agent(s) | Typical Conditions | Key Features |

| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | Varies (pressure, solvent) | Clean reaction, high yield, but requires specialized equipment. orgsyn.org |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Acidic, aqueous media | Cost-effective and robust, but workup can be more involved. |

| Indium-Mediated Reduction | Indium powder, NH₄Cl | Aqueous ethanol, reflux | Offers good selectivity for the nitro group in the presence of other reducible functional groups. orgsyn.org |

Introduction of the Cyano Group via Diazotization-Cyanation (e.g., Sandmeyer Reaction)

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aromatic amine into a variety of functional groups, including the cyano group. wikipedia.orgbyjus.comorganic-chemistry.org This process involves two main steps. First, the aromatic amine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). scirp.org

In the second step, the resulting diazonium salt solution is added to a solution of a copper(I) salt, in this case, copper(I) cyanide (CuCN). wikipedia.org The copper(I) catalyst facilitates the displacement of the diazonium group (N₂) with a cyanide ion (-CN), yielding the desired nitrile. byjus.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This method provides a reliable way to install a cyano group at a specific position on the benzene ring that might be difficult to achieve through direct substitution. byjus.com

Transformation of Halogenated Benzoate (B1203000) Intermediates

Another effective route involves the nucleophilic substitution of a halogen atom on the aromatic ring with a cyanide group. A suitable precursor for this approach would be a halogenated intermediate, such as ethyl 2-amino-4-bromobenzoate. The direct replacement of an aryl halide with cyanide is known as the Rosenmund-von Braun reaction.

Modern variations of this reaction often employ copper or palladium catalysts to facilitate the cyanation under milder conditions. For example, a copper-catalyzed domino halogen exchange-cyanation has been developed, which uses catalytic amounts of copper(I) iodide (CuI), an iodide salt, a diamine ligand, and a cyanide source like sodium cyanide (NaCN). organic-chemistry.orgnih.gov This method avoids the use of stoichiometric amounts of copper cyanide and often allows for better functional group compatibility and easier product purification compared to traditional high-temperature methods. organic-chemistry.orggoogle.com

Table 3: Reagents for Copper-Catalyzed Cyanation of Aryl Bromides

| Component | Example Reagent | Role in Reaction |

| Substrate | Ethyl 2-amino-4-bromobenzoate | The molecule undergoing cyanation. |

| Cyanide Source | Sodium Cyanide (NaCN) | Provides the nucleophilic cyanide ion. |

| Catalyst | Copper(I) Iodide (CuI) | Facilitates the C-CN bond formation. nih.gov |

| Ligand | N,N'-Dimethylethylenediamine | Stabilizes the copper catalyst and improves its activity. nih.gov |

| Additive | Potassium Iodide (KI) | Can facilitate an initial halide exchange to a more reactive iodide intermediate. organic-chemistry.org |

| Solvent | Toluene | A non-polar solvent often used in these reactions. organic-chemistry.org |

Multi-Component and Catalytic Synthesis

Modern synthetic chemistry offers powerful tools for the construction of complex molecules from simpler precursors in a highly efficient manner. Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, and catalytic processes, which allow for transformations to occur with high selectivity and efficiency, are central to this endeavor. The synthesis of this compound and its isomers can be approached using these principles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Several named reactions under this category, such as the Suzuki-Miyaura and Sonogashira couplings, are highly relevant for the synthesis of substituted aromatic compounds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a versatile method for creating carbon-carbon bonds. For the synthesis of a cyanobenzoate derivative, a suitably substituted bromo- or iodo-aminobenzoate could be coupled with a boronic acid derivative containing a cyano group, or vice versa. The reaction is typically catalyzed by a palladium(0) complex with a phosphine ligand and requires a base. The choice of ligand can be crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often enhancing the catalytic activity.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.org While not directly forming a cyano group, this reaction can be used to introduce an alkynyl group, which can then be further transformed into a nitrile. For instance, an ethyl 2-amino-halobenzoate could be coupled with a protected acetylene, followed by deprotection and subsequent conversion of the terminal alkyne to a nitrile. The reaction conditions are generally mild, making it compatible with various functional groups. wikipedia.orgorganic-chemistry.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.orgrug.nl This reaction is particularly useful for introducing the amino group onto the aromatic ring. For example, a di-halo-cyanobenzoate could be selectively mono-aminated using an appropriate amine source under palladium catalysis to furnish an aminocyanobenzoate derivative. The choice of phosphine ligand is critical in controlling the selectivity and efficiency of the amination. wikipedia.orgyoutube.com

Furthermore, direct palladium-catalyzed cyanation of aryl halides or triflates provides a direct route to the cyano group. nih.govresearchgate.netnih.govrsc.orgrsc.org An ethyl 2-amino-halobenzoate could be subjected to a palladium-catalyzed cyanation reaction using a cyanide source like potassium ferrocyanide or ethyl cyanoacetate to introduce the cyano group at the desired position. nih.govnih.gov The selection of the palladium precursor, ligand, and reaction conditions is crucial to achieve high yields and avoid catalyst deactivation. nih.gov

A patent describes a process for preparing 4-cyanobenzoic acid derivatives, which involves the diazotization of an aminotoluene followed by a Sandmeyer-type reaction to introduce the cyano group. google.com This classical approach could be adapted for the synthesis of the target molecule, starting from an appropriately substituted aminobenzoic acid ester.

Below is a table summarizing representative conditions for these palladium-catalyzed reactions:

| Reaction Name | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine Ligands (e.g., PPh₃, SPhos) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp - 80 |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphine Ligands (e.g., BINAP, XPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 |

| Palladium-Catalyzed Cyanation | Pd(OAc)₂, Palladacycle Precatalysts | dppf, Xantphos | KOAc, K₂CO₃ | Dioxane/H₂O, DMF | 100-140 |

Base-Mediated Annulation and Spirocyclization Reactions Utilizing Cyanobenzoates

Base-mediated annulation reactions offer a powerful strategy for the construction of cyclic systems. While specific examples for the direct synthesis of this compound via annulation are not prevalent in the literature, related transformations suggest the potential of this approach. For instance, intramolecular cyclization of appropriately substituted precursors can lead to the formation of heterocyclic systems fused to the benzoate ring. nih.gov

Spirocyclization reactions, which form a new ring system sharing a single atom with an existing ring, are of significant interest in the synthesis of complex three-dimensional molecules. researchgate.netbuchler-gmbh.com The application of spirocyclization reactions to substituted anthranilates can lead to novel spirocyclic compounds with potential biological activity. While direct spirocyclization to form the target compound is not a standard approach, the functional groups present in this compound could serve as handles for subsequent spirocyclization reactions.

Chemo- and Regioselective Synthesis Strategies

The synthesis of a specific positional isomer like this compound requires precise control over the regioselectivity of the reactions. Chemo- and regioselective functionalization of aromatic rings is a key challenge in organic synthesis. nih.govrsc.org

For a polysubstituted benzene ring, the directing effects of the existing substituents play a crucial role in determining the position of incoming groups. The amino group is a strong activating group and an ortho-, para-director, while the ester and cyano groups are deactivating and meta-directors. Therefore, the order of introduction of these functional groups is critical.

For instance, starting with ethyl 4-bromobenzoate, a palladium-catalyzed amination at the 2-position would need to overcome the meta-directing effect of the ester group. Alternatively, starting with a di-substituted precursor, such as a bromo-nitrobenzoate, allows for the sequential and regioselective introduction of the amino and cyano groups. A patent application describes a method for preparing 2-amino-5-cyanobenzoic acid derivatives, highlighting the importance of regiocontrol in the synthesis of such compounds. google.com

The development of catalytic systems that can override the inherent directing effects of substituents is an active area of research and could provide more direct routes to the desired isomers.

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Amine Functionality

The primary aromatic amine group in ethyl 2-amino-4-cyanobenzoate is a key site for a variety of chemical modifications, including acylation, sulfonylation, condensation, and diazotization reactions.

Acylation and Sulfonylation Reactions

The amine group of this compound readily undergoes acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents. These reactions result in the formation of amide and sulfonamide linkages, respectively.

Acylation: Acylation is typically achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.

Sulfonylation: Similarly, sulfonylation involves the reaction of the amine with sulfonyl chlorides in the presence of a base to yield sulfonamides.

These reactions are fundamental in organic synthesis for the introduction of acyl and sulfonyl groups, which can significantly alter the chemical and physical properties of the parent molecule.

Condensation Reactions for Schiff Base Formation

The amine functionality of this compound can condense with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). ijiet.comamazonaws.com This reaction is typically catalyzed by an acid or a base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ijiet.com

The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. A variety of aldehydes and ketones can be used in this reaction, leading to a diverse range of Schiff base derivatives. asianpubs.org These derivatives are important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their biological activities.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Catalyst/Conditions | Product (Schiff Base) |

|---|---|---|---|

| This compound | Substituted aromatic aldehydes | Methane sulfonic acid, room temperature | Corresponding Schiff bases |

| Ethyl 4-aminobenzoate (B8803810) | Salicylaldehyde | Glacial acetic acid, reflux | (E)-4-(2-hydroxybenzylideneamino)benzoic acid |

| 4-Aminobenzoic acid | 3-Nitrobenzaldehyde | Glacial acetic acid, acetonitrile (B52724), room temperature | (E)-4-(3-nitrobenzylideneamino)benzoic acid |

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C). organic-chemistry.orgresearchgate.net

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of functional groups onto the aromatic ring.

Halogenation (Sandmeyer Reaction): The diazonium group can be replaced by a halogen (Cl, Br) by treating the diazonium salt with the corresponding copper(I) halide (CuCl, CuBr). wikipedia.orgorganic-chemistry.org This is known as the Sandmeyer reaction. wikipedia.org For the introduction of iodine, potassium iodide (KI) is typically used, and a copper catalyst is not always necessary. organic-chemistry.org

Hydroxylation: The diazonium group can be replaced by a hydroxyl group (-OH) by heating the aqueous solution of the diazonium salt. This reaction provides a route to phenolic compounds.

| Starting Material | Reagents for Diazotization | Subsequent Reagent | Product | Reaction Type |

|---|---|---|---|---|

| This compound | NaNO₂, HCl (0-5 °C) | CuCl | Ethyl 2-chloro-4-cyanobenzoate | Sandmeyer (Chlorination) |

| This compound | NaNO₂, HBr (0-5 °C) | CuBr | Ethyl 2-bromo-4-cyanobenzoate | Sandmeyer (Bromination) |

| This compound | NaNO₂, H₂SO₄ (0-5 °C) | KI | Ethyl 2-iodo-4-cyanobenzoate | Iodination |

| This compound | NaNO₂, H₂SO₄ (0-5 °C) | H₂O, heat | Ethyl 2-hydroxy-4-cyanobenzoate | Hydroxylation |

Reactions of the Cyano Group

The cyano group (-C≡N) of this compound is another key functional group that can be chemically transformed, primarily through hydrolysis and reduction reactions.

Hydrolysis to Carboxylic Acids or Amides

The cyano group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The outcome of the reaction depends on the reaction conditions.

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the cyano group to a carboxylic acid is typically achieved by heating with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH), followed by acidification. studymind.co.uk This converts the cyano group into a carboxyl group (-COOH).

Hydrolysis to Amide: Partial hydrolysis of the cyano group to an amide (-CONH₂) can be achieved under milder conditions, for instance, by using certain catalysts or by carefully controlling the reaction time and temperature.

Reduction to Aminomethyl Derivatives

The cyano group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂) using various reducing agents. wikipedia.org This transformation is a valuable method for the synthesis of benzylamines.

Common reducing agents for this conversion include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that effectively reduces nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. studymind.co.ukchemguide.co.uk This is often the preferred method in industrial settings due to its cost-effectiveness. studymind.co.uk

The choice of reducing agent and reaction conditions can be crucial to achieve high yields and selectivity for the desired primary amine. wikipedia.org

| Starting Material | Reducing Agent/Catalyst | Solvent | Product |

|---|---|---|---|

| This compound | LiAlH₄ | Dry ether | Ethyl 2-amino-4-(aminomethyl)benzoate |

| This compound | H₂ / Raney Nickel | Ethanol (B145695) | Ethyl 2-amino-4-(aminomethyl)benzoate |

| This compound | H₂ / Palladium on Carbon (Pd/C) | Ethanol | Ethyl 2-amino-4-(aminomethyl)benzoate |

Nucleophilic Addition Reactions

The electrophilic centers in this compound, primarily the carbonyl carbon of the ester and the carbon of the nitrile group, are susceptible to nucleophilic attack.

The nitrile (cyano) group, while generally less reactive than a carbonyl, can undergo nucleophilic addition, particularly with strong nucleophiles like Grignard reagents or organolithium compounds. wikipedia.org This reaction typically requires forcing conditions and results in the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. Weaker nucleophiles, such as amines and alcohols, generally favor addition to α,β-unsaturated systems or require significant activation to react with an aromatic nitrile. youtube.comwikipedia.org

The carbonyl carbon of the ethyl ester group is a primary site for nucleophilic addition. masterorganicchemistry.com This 1,2-nucleophilic addition leads to a tetrahedral intermediate. libretexts.org The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions, often leading to transformations of the ester moiety itself, as detailed in the following sections.

Table 1: Potential Nucleophilic Addition Reactions

| Nucleophile (Nu⁻) | Electrophilic Site | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Grignard Reagent (R-MgBr) | Cyano Carbon | Iminylmagnesium bromide | Ketone |

| Hydride (e.g., from LiAlH₄) | Cyano Carbon | Iminylaluminate complex | Primary Amine |

| Hydroxide (B78521) (OH⁻) | Carbonyl Carbon | Tetrahedral Intermediate | Carboxylate (Saponification) |

| Alkoxide (R'O⁻) | Carbonyl Carbon | Tetrahedral Intermediate | New Ester (Transesterification) |

| Amine (R'NH₂) | Carbonyl Carbon | Tetrahedral Intermediate | Amide (Amidification) |

| Hydrazine (B178648) (NH₂NH₂) | Carbonyl Carbon | Tetrahedral Intermediate | Hydrazide (Hydrazinolysis) |

Transformations of the Ester Moiety

The ethyl ester group is readily transformed into a variety of other functional groups through nucleophilic acyl substitution pathways.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol (R'-OH). wikipedia.org This equilibrium-driven reaction is typically catalyzed by either an acid (like H₂SO₄) or a base (like sodium alkoxide). wikipedia.orgasianpubs.org To drive the reaction to completion, the alcohol reactant is often used in excess, or the ethanol by-product is removed from the reaction mixture by distillation. wikipedia.org Catalysts enhance the reactivity of the carbonyl group (acid catalysis) or the nucleophilicity of the alcohol (base catalysis). wikipedia.orgasianpubs.org The reaction can be used to synthesize a variety of different esters from the parent ethyl ester.

Saponification is the hydrolysis of the ester under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). wikipedia.orgebsco.com This reaction is effectively irreversible and yields the corresponding carboxylate salt (sodium 2-amino-4-cyanobenzoate) and ethanol. libretexts.org Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate to afford the free carboxylic acid, 2-amino-4-cyanobenzoic acid. operachem.com The rate of saponification can be influenced by substituents on the aromatic ring. acs.org

The ester can be converted into an amide by heating with an amine (R-NH₂). This reaction, known as aminolysis or amidification, typically requires higher temperatures than saponification as amines are generally weaker nucleophiles than hydroxide ions. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon.

Hydrazinolysis is a similar reaction involving hydrazine (H₂N-NH₂) as the nucleophile. researchgate.net This reaction converts the ethyl ester into the corresponding acyl hydrazide (2-amino-4-cyanobenzohydrazide). This transformation is particularly useful as acyl hydrazides are stable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the three existing substituents.

-NH₂ (Amino) group: A powerful activating group and an ortho, para-director due to its strong +R (resonance) effect.

-COOEt (Ester) group: A moderately deactivating group and a meta-director due to its -I (inductive) and -R effects.

-CN (Cyano) group: A strongly deactivating group and a meta-director due to its potent -I and -R effects.

The positions on the ring relative to the substituents are:

Position 3: meta to -NH₂, meta to -COOEt

Position 5: meta to -NH₂, ortho to -CN, meta to -COOEt

Position 6: ortho to -NH₂, meta to -CN

The directing effects are summarized in the table below. The strongly activating amino group is the dominant directing group. It directs incoming electrophiles to the positions ortho and para to it (positions 6 and 4). The para position (4) is already substituted with the cyano group. Therefore, electrophilic substitution is overwhelmingly directed to position 6. The directing effects of the deactivating ester and cyano groups also align with this outcome, as position 6 is meta to both of them. Position 5 is highly deactivated due to its proximity to the two electron-withdrawing groups.

Table 2: Regioselectivity of Electrophilic Aromatic Substitution

| Position | Relation to -NH₂ (Activating) | Relation to -COOEt (Deactivating) | Relation to -CN (Deactivating) | Predicted Reactivity |

|---|---|---|---|---|

| 3 | meta | meta | ortho | Deactivated |

| 5 | meta | meta | ortho | Highly Deactivated |

| 6 | ortho | meta | meta | Activated (Most Likely Site) |

Common EAS reactions like nitration, halogenation, and sulfonation would be expected to yield the corresponding 6-substituted product.

Radical Reactions and Photochemical Transformations

The nitrile group can act as a radical acceptor in cascade reactions. bohrium.comlibretexts.org Carbon-centered radicals can add to the nitrile's triple bond to form an intermediate iminyl radical, which can then undergo further transformations. researchgate.net For instance, radical-initiated C-H bond functionalization of alkyl nitriles is a known process, suggesting that under appropriate conditions, radical reactions could be initiated at the ethyl group of the ester or other positions if a suitable radical precursor is introduced. acs.org

Aromatic aminonitriles are known to be photochemically active. acs.org Upon photoexcitation, compounds like 4-(dimethylamino)benzonitrile (B74231) can undergo transformations such as demethylation. acs.org While the specific photochemical behavior of this compound is not widely documented, related compounds offer insights. For example, irradiation of certain 4-cyanobenzoic acid esters can lead to photofragmentation through a mechanism involving intramolecular electron transfer. It is plausible that irradiation of this compound could initiate similar electron transfer processes or other photochemical reactions, such as those involving the amino group or the cyano moiety, potentially leading to cyclization or rearrangement products. chemrxiv.org

Spectroscopic and Analytical Data for this compound Not Publicly Available

Efforts to locate experimental or calculated data for the Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton (¹H) Nuclear Magnetic Resonance (NMR), Carbon-13 (¹³C) NMR, and advanced 2D NMR spectra of this compound were unsuccessful. Synthesis papers that would typically include such characterization data for novel or specific compounds did not yield the necessary information for this particular molecule within the searched repositories.

Therefore, it is not possible to provide a detailed, scientifically accurate article with data tables and in-depth research findings for the spectroscopic characterization of this compound as requested. The generation of such an article would require access to primary research data that has not been published or is not indexed in accessible databases.

Due to a lack of specific experimental data for the chemical compound “this compound” in the available scientific literature, a detailed article focusing solely on this compound, as per the requested outline, cannot be generated at this time.

Extensive searches for spectroscopic and chromatographic data for "this compound" did not yield specific results for the following analytical methodologies:

Electron Ionization Mass Spectrometry (EI-MS): No experimental EI-MS fragmentation patterns were found for this specific isomer. While general fragmentation principles for esters, aromatic compounds, and amines are well-established, applying them without actual spectral data would be speculative.

High-Resolution Mass Spectrometry (HRMS): No published data on the accurate mass determination of this compound via HRMS was located.

Electronic Absorption Spectroscopy (UV-Vis): There were no specific UV-Vis absorption spectra available for this compound to analyze its electronic transitions and chromophores. Data exists for related compounds like Ethyl 2-aminobenzoate, but the presence and position of the cyano group would significantly alter the electronic environment and thus the absorption spectrum.

Gas Chromatography (GC): No established GC methods for the separation or purity assessment of this compound were found.

Constructing a scientifically accurate and detailed article requires concrete research findings and data. Without this foundational information for "this compound," it is not possible to fulfill the request while adhering to the required standards of accuracy and detail. The available information is primarily for different isomers, such as Ethyl 4-cyanobenzoate (B1228447) or Ethyl 2-aminobenzoate, and extrapolating this data would not be scientifically rigorous.

Spectroscopic Characterization and Analytical Methodologies

Chromatographic Separation Techniques for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For Ethyl 2-amino-4-cyanobenzoate, a reverse-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's moderate polarity. This methodology allows for the effective separation of the target analyte from impurities and starting materials that may be present in a sample matrix.

The principle of separation in RP-HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For a compound like this compound, a C18 column is a common choice for the stationary phase. The mobile phase generally consists of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) to improve peak shape, and an organic solvent such as acetonitrile (B52724) or methanol.

The elution of the compound is achieved by either an isocratic method, where the mobile phase composition remains constant, or a gradient method, where the proportion of the organic solvent is increased over time. The latter is particularly useful for separating complex mixtures with components of varying polarities. Detection is most commonly performed using a UV detector, as the aromatic ring and conjugated system in this compound provide strong chromophores, resulting in significant UV absorbance at specific wavelengths.

A representative RP-HPLC method for the analysis of this compound would involve a C18 stationary phase and a mobile phase gradient of water and acetonitrile with a small amount of trifluoroacetic acid. The detection wavelength is typically set in the range of 254 nm to 330 nm to maximize the response for the analyte. The retention time for this compound under such conditions is influenced by the specific parameters of the method, including the exact gradient profile, flow rate, and column temperature.

Detailed Research Findings

The following interactive data table outlines a typical set of parameters for an RP-HPLC analysis of this compound. It is important to note that these are representative conditions and may require optimization for specific applications or instrumentation.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 4.6 mm x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 8-12 minutes |

This method would be suitable for assessing the purity of a synthesized batch of this compound, monitoring the progress of a reaction in which it is a reactant or product, and for quality control purposes. The exact retention time would need to be determined by running a standard of the pure compound under the specified conditions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental tools for determining the three-dimensional structure and conformational stability of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to find the lowest energy arrangement of atoms, known as the optimized geometry.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size.

For Ethyl 2-amino-4-cyanobenzoate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable geometric structure. nih.govnih.gov The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The results of such a calculation would provide precise values for the geometry of the benzene (B151609) ring, the amino (-NH2) group, the cyano (-C≡N) group, and the ethyl ester (-COOCH2CH3) group. Studies on related compounds like p-cyanobenzoic acid and ethyl 4-aminobenzoate (B8803810) have successfully used DFT to obtain optimized geometries that are in good agreement with experimental data where available. nih.gov

The calculations would likely investigate the planarity of the molecule and the rotational barriers of the amino and ethyl ester groups to identify the global minimum on the potential energy surface.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Benzoate (B1203000) Calculated by DFT (Note: The following data is hypothetical for this compound and is based on typical values for similar structures.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (amino) | ~1.38 Å | |

| C-C (cyano) | ~1.45 Å | |

| C≡N (cyano) | ~1.16 Å | |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~119° - 121° |

| H-N-H (amino) | ~115° | |

| C-C≡N (cyano) | ~179° | |

| O=C-O (ester) | ~124° |

Ab Initio Methods for Geometry and Energetic Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) fall into this category.

These methods can be used to optimize the geometry of this compound and provide a detailed analysis of its electronic energy. While computationally more demanding than DFT, they can offer a valuable comparison. For instance, a study on p-cyanobenzoic acid utilized both HF and DFT methods to calculate its optimized geometry and vibrational modes, finding good agreement with experimental results. nih.gov For this compound, ab initio calculations would serve to confirm the geometry predicted by DFT and provide insights into electron correlation effects, which are treated differently in the two approaches. Energetic analysis would help in understanding the relative stabilities of different possible conformers.

Spectroscopic Property Predictions and Vibrational Analysis

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. By calculating the response of a molecule to different forms of electromagnetic radiation, these methods can simulate infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Calculation of IR and Raman Frequencies and Intensities

Vibrational spectroscopy is used to identify the functional groups and determine the structure of a molecule. DFT and ab initio methods can calculate the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculations are based on the second derivatives of the energy with respect to atomic displacements.

For this compound, these calculations would predict the frequencies and intensities of IR absorption bands and Raman scattering peaks. nih.gov Key vibrational modes would include:

N-H stretching of the amino group (typically around 3300-3500 cm⁻¹).

C-H stretching of the aromatic ring and the ethyl group (around 2900-3100 cm⁻¹).

C≡N stretching of the cyano group, which has a very characteristic sharp peak (around 2220-2260 cm⁻¹).

C=O stretching of the ester group, which gives a strong IR absorption (around 1700-1730 cm⁻¹).

C-O stretching of the ester (around 1100-1300 cm⁻¹).

Aromatic C=C ring stretching modes (around 1450-1600 cm⁻¹).

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative values for the functional groups and not scaled calculated results.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | Amino | ~3450 |

| N-H Symmetric Stretch | Amino | ~3350 |

| C-H Aromatic Stretch | Benzene Ring | ~3050 |

| C-H Aliphatic Stretch | Ethyl Group | ~2980 |

| C≡N Stretch | Cyano | ~2230 |

| C=O Stretch | Ester | ~1720 |

| C=C Aromatic Stretch | Benzene Ring | ~1600, ~1500 |

| C-O Stretch | Ester | ~1250 |

NMR Chemical Shift Computations (e.g., GIAO)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the detailed structure of organic molecules. Computational methods can predict the NMR chemical shifts (δ) and coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.

For this compound, GIAO calculations, typically performed at the DFT level, would predict the ¹H and ¹³C chemical shifts. modgraph.co.uk The calculations would first require an accurately optimized geometry. The predicted shielding constants are then converted to chemical shifts by referencing them to a standard, usually Tetramethylsilane (TMS). These predictions are valuable for assigning experimental spectra, especially for complex aromatic systems where proton and carbon signals can be closely spaced. The calculations would show the electron-withdrawing effects of the cyano and ester groups and the electron-donating effect of the amino group on the chemical shifts of the aromatic protons and carbons.

UV-Vis Spectral Simulations (e.g., TD-DFT)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states and simulating UV-Vis absorption spectra. researchgate.netresearchgate.net

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com The results would identify the key electronic transitions, such as π→π* transitions within the aromatic system, which are typically responsible for the main absorption bands in compounds of this type. The influence of the amino, cyano, and ester substituents on the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and the resulting absorption wavelengths could be analyzed in detail. mdpi.com Studies on other substituted benzoic acid derivatives have shown that TD-DFT can accurately predict their photoexcitation properties. researchgate.netresearchgate.net

Table 3: Illustrative Predicted Electronic Transitions from TD-DFT (Note: This table is a hypothetical representation of TD-DFT output.)

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350 nm | ~0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~280 nm | ~0.20 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~240 nm | ~0.60 | HOMO → LUMO+1 (π→π*) |

Electronic Structure and Reactivity Descriptors

Investigations into the electronic structure and reactivity of a molecule like this compound would typically involve a suite of computational tools to provide insights into its chemical behavior.

HOMO-LUMO Energy Analysis and Molecular Orbital Contributions

This analysis is fundamental to understanding a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how a molecule interacts with other species. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

A detailed analysis would typically present the energy values for these orbitals (in electron volts, eV) and describe the contributions of atomic orbitals from the amino, cyano, and ethyl benzoate moieties to these frontier orbitals. However, specific calculated values for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the electron density surface, using a color spectrum to denote different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms like oxygen or nitrogen. Conversely, blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. For this compound, one would expect negative potential near the nitrogen of the cyano group, the oxygen atoms of the ester group, and the nitrogen of the amino group, with positive potential around the hydrogen atoms of the amino group and the aromatic ring. Without a specific study, a precise map and its interpretation cannot be provided.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer events, particularly hyperconjugative interactions, which occur when electrons in an occupied (donor) orbital delocalize into an adjacent unoccupied (acceptor) orbital. These interactions stabilize the molecule. The stabilization energy associated with this delocalization is quantified as the second-order perturbation energy, E(2). A comprehensive NBO analysis for this compound would identify the key donor-acceptor interactions and their corresponding stabilization energies, offering deep insight into the molecule's electronic stability. Such specific data is not currently published.

Thermodynamic Property Calculations

Computational chemistry allows for the prediction of various thermodynamic properties at different temperatures. These calculations, often performed using DFT, can determine standard thermodynamic functions such as heat capacity (C), entropy (S), and enthalpy (H). These values are vital for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. Published calculated thermodynamic data for this compound could not be located.

Mechanistic Investigations of Chemical Reactions

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Transition State Analysis and Reaction Pathways

To understand how this compound behaves in a chemical reaction, researchers would computationally model the reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. By analyzing the transition state, chemists can calculate the activation energy, which is a key determinant of the reaction rate. The geometric and energetic details of the transition state provide crucial insights into the reaction mechanism. No studies detailing the transition state analysis for reactions involving this compound are available in the surveyed literature.

Solvent Effects and Catalytic Cycle Modeling

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a compound such as this compound, theoretical studies are crucial for understanding its behavior in different chemical environments and for elucidating the mechanisms of its formation or subsequent reactions. This section delves into the computational approaches used to model solvent effects and to map out catalytic cycles relevant to this molecule.

Solvent Effects Modeling

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products. Computational models are employed to predict and rationalize these solvent effects, which can be broadly categorized into two main approaches: implicit and explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant rather than as individual molecules. fiveable.me This approach is computationally efficient and can provide a good approximation of bulk solvent effects. fiveable.meresearchgate.net Popular implicit solvent models include the Polarizable Continuum Model (PCM) and its variations like the Conductor-like Screening Model (COSMO). fiveable.me In these models, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. mdpi.com

For this compound, an implicit solvent model could be used to predict how its ground-state geometry and electronic properties, such as its dipole moment, change in solvents of varying polarity. The following table illustrates hypothetical data that could be generated from such a study.

Table 1: Hypothetical Solvation Properties of this compound in Different Solvents using an Implicit Model (PCM/DFT)

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |

| n-Heptane | 1.9 | 3.2 | -2.5 |

| Toluene | 2.4 | 3.5 | -3.8 |

| Tetrahydrofuran | 7.5 | 4.1 | -6.2 |

| Acetonitrile (B52724) | 36.6 | 4.8 | -8.9 |

| Water | 78.4 | 5.3 | -10.5 |

Explicit Solvent Models: In contrast to implicit models, explicit solvent models represent individual solvent molecules in the simulation. fiveable.me This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net While computationally more demanding, this approach provides a more accurate description of the local solvent structure around the solute. researchgate.netfiveable.me Hybrid models, which combine a quantum mechanical (QM) treatment of the solute and a few explicit solvent molecules with a molecular mechanics (MM) or implicit description of the bulk solvent (QM/MM), offer a balance between accuracy and computational cost. wikipedia.org

A study on aminobenzoate derivatives has shown that explicit solvent interactions can be crucial for accurately modeling their spectroscopic data, a challenge for purely implicit models. rsc.org For this compound, the amino group and the ester moiety can participate in hydrogen bonding with protic solvents like water or alcohols. An explicit solvent model would be necessary to accurately capture these specific interactions.

Catalytic Cycle Modeling

Computational modeling is also instrumental in elucidating the step-by-step mechanism of catalytic reactions. For the synthesis of this compound, which can be formed through esterification, or for its subsequent reactions, density functional theory (DFT) is a widely used method to map out the potential energy surface of the reaction. rsc.org This allows for the identification of intermediates, transition states, and the calculation of activation energies for each step in the catalytic cycle.

A common catalytic route for esterification involves acid catalysis. mdpi.com The catalytic cycle typically involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. mdpi.com Computational studies can model this process to determine the rate-determining step and to understand how the catalyst facilitates the reaction.

The following table provides an example of how the energetic profile of a hypothetical acid-catalyzed esterification to form an ester like this compound could be presented.

Table 2: Hypothetical Calculated Free Energy Changes (ΔG) for Steps in an Acid-Catalyzed Esterification Cycle

| Reaction Step | Description | Relative Free Energy (kcal/mol) |

| 1 | Protonation of Carboxylic Acid | -5.2 |

| 2 | Nucleophilic Attack by Alcohol (Transition State) | +15.8 |

| 3 | Formation of Tetrahedral Intermediate | +2.1 |

| 4 | Proton Transfer | -1.5 |

| 5 | Elimination of Water (Transition State) | +18.3 |

| 6 | Formation of Protonated Ester | -8.9 |

| 7 | Deprotonation to Yield Ester and Regenerate Catalyst | -12.4 |

Such computational investigations provide deep insights into the reaction mechanism, which can guide the optimization of reaction conditions and the design of more efficient catalysts. nih.gov For instance, understanding the role of the solvent in stabilizing key transition states can inform the choice of the reaction medium to enhance the reaction rate.

Advanced Applications in Materials Science and Organic Synthesis Non Biological

Role as Synthetic Precursors for Advanced Organic Materials

The distinct functionalities of Ethyl 2-amino-4-cyanobenzoate allow it to be a foundational component for creating sophisticated organic materials. The interplay between the electron-donating amino group and the electron-withdrawing cyano and ester groups on the benzene (B151609) ring imparts specific electronic and structural properties to the molecules derived from it.

While direct utilization of this compound in liquid crystal (LC) synthesis is not extensively documented in readily available literature, its structure is highly relevant to the synthesis of key liquid crystal molecules, particularly cyanobiphenyls. The cyanobiphenyl moiety is a cornerstone of many nematic liquid crystals due to its significant dipole moment and molecular shape, which are conducive to forming the mesophases essential for display technologies. researchgate.netwikipedia.org

The synthesis of cyanobiphenyls often involves the coupling of a substituted phenyl ring with a cyanophenyl group. researchgate.net this compound can be considered a potential precursor for the cyanophenyl portion of such molecules. The amino group can be chemically modified or replaced through diazotization reactions to enable coupling with other aromatic rings, thereby forming the biphenyl (B1667301) backbone required for many liquid crystalline structures. The presence of the cyano group is critical for achieving the positive dielectric anisotropy necessary for the operation of twisted nematic (TN) and other types of liquid crystal displays. researchgate.netnih.gov

Table 1: Key Structural Features of Precursors for Cyanobiphenyl Liquid Crystals

| Feature | Relevance to Liquid Crystal Properties | Potential Contribution from this compound |

| Cyano Group (-C≡N) | Creates a strong dipole moment, leading to high dielectric anisotropy. | Directly provides the essential cyano functionality. |

| Phenyl Ring | Forms the rigid core of the mesogenic molecule. | Provides one of the key aromatic rings. |

| Amino Group (-NH2) | Can be converted into a diazonium salt for coupling reactions (e.g., Gomberg–Bachmann reaction) to form the biphenyl structure. | Serves as a reactive site for constructing the biphenyl core. |

| Ester Group (-COOEt) | Can be modified to introduce terminal alkyl or alkoxy chains, which influence the melting and clearing points of the liquid crystal. | Allows for further chemical modification to fine-tune LC properties. |

The bifunctional nature of this compound, possessing both an amino group and an ester group, makes it a candidate for use as a monomer in polycondensation reactions. Such reactions typically involve the formation of polyamides, polyimides, or polyesters, which are classes of high-performance polymers.

For instance, the amino group can react with a dicarboxylic acid or its derivative, and the ester group can potentially undergo transesterification with a diol. This could lead to the formation of aromatic polyamides or poly(ester-amide)s. The incorporation of the cyanobenzoyl moiety into the polymer backbone would be expected to enhance thermal stability and modify the polymer's electronic properties and solubility. While the direct polymerization of this compound is not widely reported, the synthesis of polyamides from related aminobenzoate derivatives is a well-established process. researchgate.netgoogle.comgoogle.com These polymers are known for their high strength and thermal resistance.

The application of this compound as a direct precursor for OLED materials is not well-documented in the available literature. The synthesis of materials for OLEDs, such as host materials, often involves triarylamine or carbazole (B46965) derivatives, which are structurally distinct from this compound. researchgate.netrsc.orgtcichemicals.comresearchgate.net Therefore, its role in this specific area of materials science is not established.

Intermediates in the Synthesis of Complex Organic Molecules

This compound serves as a valuable building block for constructing more complex molecular frameworks, particularly heterocyclic systems. Its anthranilate core is a common starting point for the synthesis of fused heterocyclic compounds.

The structure of this compound is ideally suited for the synthesis of quinazolines and related fused pyrimidine (B1678525) heterocycles. Anthranilic acid and its esters are classical precursors for the construction of the quinazoline (B50416) ring system. organic-chemistry.orgnih.govresearchgate.netnih.govresearchgate.net

In a typical synthesis, the amino group of the anthranilate can react with a one-carbon source, such as formamide (B127407) or a nitrile, to form the pyrimidine ring fused to the existing benzene ring. The presence of the cyano group at the 4-position of the benzene ring would result in a cyano-substituted quinazoline. These quinazoline derivatives are important scaffolds in various areas of chemical synthesis.

A general synthetic route could involve the reaction of this compound with a nitrile in the presence of a catalyst to yield a substituted quinazoline. The reaction proceeds through the initial formation of an amidine, followed by intramolecular cyclization.

Table 2: Examples of Heterocyclic Systems Derived from Anthranilate Precursors

| Precursor | Reagent(s) | Resulting Heterocycle | Reference |

| Methyl anthranilate | Propionyl chloride, then Hydrazine (B178648) | 3-Amino-2-ethylquinazolin-4(3H)-one | researchgate.net |

| 2-Aminobenzamides | Various aldehydes/ketones | Quinazolinones | researchgate.net |

| 2-Aminophenyl ketones | Amines | Quinazolines | organic-chemistry.org |

The reactivity of the molecule also allows for its potential use in synthesizing other heterocyclic systems, such as benzothiazoles, although this would require the introduction of a sulfur-containing group.

Based on available scientific literature, the use of this compound as a direct precursor for agrochemical intermediates is not a prominently documented application. While cyanobenzoic acid derivatives can serve as intermediates in the synthesis of various active compounds, a specific pathway originating from this compound for agrochemical purposes is not clearly established in the reviewed sources.

General Reagents in Fine Chemical Synthesis

This compound is a bespoke chemical compound valued in fine chemical synthesis primarily for its role as a versatile building block. Its trifunctional nature, featuring an amine, a nitrile, and an ester group on a benzene ring, offers multiple reactive sites for the construction of more complex molecules, particularly heterocyclic systems and other advanced intermediates. While extensive dedicated studies on its application as a general reagent are not widely available in peer-reviewed literature, its structural motifs are present in various patented chemical structures, suggesting its utility as a key intermediate in proprietary synthetic sequences.

The strategic positioning of the amino and cyano groups allows for a range of chemical transformations. The amine group can undergo standard reactions such as acylation, alkylation, and diazotization, enabling the introduction of diverse functionalities. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Furthermore, the presence of both the amino and cyano groups facilitates cyclization reactions to form various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

In the broader context of fine chemical synthesis, compounds structurally related to this compound, such as other aminobenzoate derivatives, are widely employed. For instance, ethyl 4-aminobenzoate (B8803810) is a well-known starting material for the synthesis of various pharmaceutical compounds. The synthetic utility of these related compounds underscores the potential of this compound as a reagent for introducing the 2-amino-4-cyanobenzoyl moiety into a target molecule.

The following table provides a hypothetical overview of the types of reactions and potential products that could be synthesized using this compound, based on the known reactivity of its functional groups.

| Reactant(s) | Reaction Type | Potential Product Class |

| Acyl chloride / Anhydride | Acylation of the amino group | N-Acylated this compound derivatives |

| Aldehyde / Ketone | Reductive amination of the amino group | N-Alkylated this compound derivatives |

| Guanidine | Cyclization | Substituted quinazoline derivatives |

| Acid / Base | Hydrolysis of the ester group | 2-Amino-4-cyanobenzoic acid |

| Strong Acid / Base | Hydrolysis of the cyano group | 2-Amino-4-carboxybenzoic acid derivatives |

| Reducing Agent (e.g., LiAlH4) | Reduction of the ester and cyano groups | (2-Amino-4-(aminomethyl)phenyl)methanol |

Co-crystal Formation and Supramolecular Chemistry

The field of crystal engineering utilizes non-covalent interactions to design and assemble crystalline solids with desired physical and chemical properties. This compound, with its multiple hydrogen bond donors (the amino group) and acceptors (the cyano and ester carbonyl groups), is a prime candidate for the formation of co-crystals and the study of supramolecular assemblies. While specific research on the co-crystals of this compound is not extensively documented, the principles of supramolecular chemistry provide a strong basis for predicting its behavior.

Design and Synthesis of Co-crystals

The design of co-crystals involving this compound would be guided by the principles of hydrogen bonding and other intermolecular interactions. The primary amino group is a strong hydrogen bond donor, capable of forming robust interactions with hydrogen bond acceptors such as carboxylic acids, amides, and pyridyl moieties in a co-former molecule. The ester carbonyl oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors.

Potential co-formers for this compound could include a variety of molecules, such as:

Carboxylic acids: These can form strong hydrogen bonds with the amino group, leading to the formation of well-defined supramolecular synthons.

Amides: The amide group can act as both a hydrogen bond donor and acceptor, potentially leading to more complex hydrogen-bonded networks.

Other aromatic compounds: π-π stacking interactions between the benzene ring of this compound and other aromatic co-formers can also play a significant role in the crystal packing.

The synthesis of co-crystals of this compound could be achieved through various established methods, including:

Solution crystallization: Co-dissolving stoichiometric amounts of this compound and a selected co-former in a suitable solvent, followed by slow evaporation.

Grinding: Mechanochemical grinding of the two solid components, either neat or with a small amount of a liquid additive (liquid-assisted grinding).

Slurry crystallization: Stirring a suspension of the two components in a solvent in which they have limited solubility.

The table below outlines potential co-formers and the primary intermolecular interactions that would be expected to drive co-crystal formation with this compound.

| Potential Co-former | Primary Expected Interaction(s) |

| Benzoic Acid | N-H···O (amino-carboxyl) hydrogen bond |

| Isonicotinamide | N-H···N (amino-pyridyl) and N-H···O (amino-amide) hydrogen bonds |

| Pyrazine | N-H···N (amino-pyrazine) hydrogen bond |

| 4-Hydroxybenzoic acid | N-H···O (amino-carboxyl) and O-H···O (hydroxyl-ester) hydrogen bonds |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

A detailed understanding of the intermolecular interactions and crystal packing in any potential co-crystals of this compound would be crucial for understanding their properties. While experimental data for this specific compound is not available, a hypothetical analysis can be described based on established techniques.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

For a hypothetical co-crystal of this compound, a Hirshfeld surface analysis would be expected to reveal:

Prominent red regions on the dnorm surface: These would indicate strong hydrogen bonding interactions, likely involving the amino group as the donor and the co-former's acceptor groups.

Blue and white regions: These would correspond to longer, weaker contacts, such as van der Waals forces.

Fingerprint plots: These 2D histograms derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, distinct spikes in the fingerprint plot would correspond to N-H···O or N-H···N hydrogen bonds. The distribution of points would also provide information on other contacts, such as C-H···π interactions and π-π stacking.

The following table summarizes the types of intermolecular contacts that would be anticipated in a hypothetical co-crystal of this compound and their expected signatures in a Hirshfeld surface analysis.

| Interaction Type | Expected Hirshfeld Surface Feature | Expected Fingerprint Plot Feature |

| N-H···O/N Hydrogen Bonds | Bright red spots on the dnorm surface | Sharp, distinct spikes at short de and di distances |

| C-H···O/N Weak Hydrogen Bonds | Lighter red or orange spots on the dnorm surface | More diffuse wings extending from the main diagonal |

| π-π Stacking | Flat, triangular regions on the shape index surface | A characteristic "wing-like" pattern at longer de and di |

| Van der Waals Forces | Large, pale blue or white regions on the dnorm surface | A diffuse distribution of points in the central region of the plot |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of novel and sustainable synthetic routes to Ethyl 2-amino-4-cyanobenzoate, moving beyond traditional methods that may rely on harsh reagents or generate significant waste.

One promising avenue is the exploration of biocatalytic methods. mdpi.comresearchgate.net The biosynthesis of aminobenzoic acid derivatives from renewable feedstocks like glucose is an emerging field. mdpi.com Researchers could investigate the potential of engineered microorganisms to produce 2-amino-4-cyanobenzoic acid, which could then be esterified to the target compound. This approach aligns with the principles of green chemistry by reducing reliance on petroleum-based precursors and minimizing environmental impact. researchgate.net

Another area of focus could be the development of catalytic systems that enable more efficient and selective synthesis. This might involve the use of earth-abundant metal catalysts for cyanation and amination reactions on a suitable benzoate (B1203000) precursor. The goal would be to achieve high yields under mild reaction conditions, with easy catalyst recovery and reuse.

| Potential Sustainable Synthetic Approach | Key Advantages | Research Focus |

| Biocatalysis | Utilizes renewable feedstocks, environmentally friendly. mdpi.com | Metabolic engineering of microorganisms. |

| Green Catalysis | High efficiency and selectivity, catalyst recyclability. | Development of earth-abundant metal catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in continuous flow reactors. |

Exploration of Underutilized Reactivity of the Amino and Cyano Groups

The amino and cyano groups of this compound offer a rich tapestry of chemical reactivity that is yet to be fully explored. The strategic positioning of these groups ortho to each other on the benzene (B151609) ring could lead to unique and valuable chemical transformations.

The primary amino group is a versatile handle for a wide array of reactions. ncert.nic.in Future work could focus on its diazotization to form a diazonium salt, a highly versatile intermediate for introducing a variety of substituents at the 2-position. ncert.nic.in Furthermore, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to construct more complex molecular architectures. ncert.nic.in

The cyano group also presents numerous opportunities for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. The interplay between the ortho-amino and cyano groups could be exploited for the synthesis of heterocyclic compounds, such as quinazolines or benzodiazepines, which are prevalent scaffolds in medicinal chemistry. nih.gov

| Functional Group | Potential Reactions | Potential Products |

| Amino Group | Diazotization, Acylation, Alkylation, Condensation. ncert.nic.in | Substituted benzoates, amides, complex heterocycles. |

| Cyano Group | Hydrolysis, Reduction, Cycloaddition. | Carboxylic acids, primary amines, fused ring systems. |

| Combined Reactivity | Intramolecular cyclization. | Quinazoline (B50416) and benzodiazepine (B76468) derivatives. nih.gov |

Advanced Computational Studies for Property Prediction and Reaction Design

Computational chemistry offers a powerful toolkit for predicting the properties of molecules and designing novel chemical reactions. asianpubs.orgnih.gov For this compound, advanced computational studies could provide invaluable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations could be employed to predict various molecular properties, such as the molecule's geometry, vibrational frequencies, and electronic transitions. asianpubs.org This information can be used to interpret experimental data and to understand the influence of the amino and cyano groups on the electronic nature of the aromatic ring.

Furthermore, computational modeling can be used to design and predict the outcomes of chemical reactions. nih.gov By calculating reaction pathways and activation energies, researchers can identify the most promising synthetic routes and optimize reaction conditions before ever stepping into the laboratory. This can significantly accelerate the discovery of new reactions and applications for this compound.

| Computational Method | Predicted Properties/Outcomes | Impact on Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties. asianpubs.org | Deeper understanding of the molecule's fundamental characteristics. |

| Reaction Pathway Modeling | Transition state energies, reaction kinetics and thermodynamics. nih.gov | Rational design of efficient synthetic routes. |

| Molecular Docking | Binding affinities to biological targets. | Aiding in the design of new therapeutic agents. |

Integration into Modular Synthesis Strategies for High-Value Chemicals

Modular synthesis, which involves the assembly of complex molecules from smaller, well-defined building blocks, is a powerful strategy in modern organic chemistry. researchgate.netmdpi.com this compound is an ideal candidate for use as a versatile building block in such strategies. nih.govresearchgate.netnih.gov

The distinct functionalities of the molecule allow for selective and sequential reactions, enabling the controlled construction of a diverse range of high-value chemicals. For example, the amino group could be used as an anchor point for the attachment of other molecular fragments, while the cyano and ester groups could be subsequently modified to introduce further complexity.

This modular approach could be particularly valuable in the synthesis of pharmaceutical compounds and other biologically active molecules. nih.gov The aminobenzoate scaffold is a common feature in many natural products and drugs. nih.govresearchgate.net By incorporating this compound into a modular synthesis workflow, chemists could rapidly generate libraries of novel compounds for biological screening.

Application in Emerging Non-Biological Material Science Fields

The unique electronic and structural features of this compound suggest its potential for applications in emerging areas of material science. The combination of an electron-donating amino group and an electron-withdrawing cyano group on an aromatic ring can give rise to interesting photophysical and electronic properties.

One area of exploration could be the development of novel organic dyes and pigments. acs.org The electronic push-pull nature of the molecule could lead to compounds with strong absorption and emission in the visible region of the electromagnetic spectrum. These could find applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net

Another potential application is in the field of functional polymers and materials. The amino group provides a site for polymerization, allowing for the incorporation of the cyanobenzoate unit into polymer backbones. The resulting materials could exhibit unique properties, such as thermal stability, conductivity, or nonlinear optical activity, making them suitable for a range of advanced technological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-cyanobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via esterification or substitution reactions. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) for esterification of benzoic acid derivatives.

- Temperature : 80–100°C for amination steps to avoid side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-position.

- Yield optimization : Reported yields range from 45–72% depending on stoichiometric ratios of precursors like 2-amino-4-cyanobenzoic acid and ethanol .

- Data Table :

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-4-cyanobenzoic acid | H₂SO₄ | Ethanol | 80 | 68 |

| Ethyl 2-aminobenzoate | K₂CO₃ | DMF | 100 | 72 |

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :